4-bromo-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
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Description
4-bromo-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a useful research compound. Its molecular formula is C20H17BrN6OS and its molecular weight is 469.36. The purity is usually 95%.
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Biological Activity
4-bromo-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a bromine atom, a benzamide moiety, and both triazole and thiadiazole rings. Its IUPAC name reflects these components, indicating the presence of multiple functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated across various studies. The following sections summarize the key findings related to its pharmacological effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing thiadiazole and triazole moieties. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In particular, compounds with similar structural features showed IC50 values in the low micromolar range against MCF-7 breast cancer cells and A549 lung adenocarcinoma cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
4-bromo-N-{...} | MCF-7 | 0.08 |
4-bromo-N-{...} | A549 | 0.07 |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For example:
- Antibacterial Tests : The compound was evaluated against various bacterial strains and showed promising activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Key Enzymes : It is suggested that the compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Interaction with DNA : Some studies indicate that similar compounds can intercalate with DNA or disrupt its replication processes, leading to apoptosis in cancer cells .
Study 1: Anticancer Efficacy
A study conducted by Evren et al. (2019) synthesized derivatives based on thiadiazole and tested them against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results showed that certain modifications to the structure significantly enhanced anticancer activity .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of derivatives similar to 4-bromo-N-{...}. The study revealed that certain compounds exhibited strong antibacterial effects against Gram-positive bacteria with MIC values ranging from 0.5 to 2 µg/mL .
Properties
IUPAC Name |
4-bromo-N-[3-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN6OS/c1-11-4-9-16(10-12(11)2)27-13(3)17(24-26-27)18-22-20(29-25-18)23-19(28)14-5-7-15(21)8-6-14/h4-10H,1-3H3,(H,22,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEYTKPCXHXVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Br)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.